(2S)-2-amino-3-(2-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(2-fluorophenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also contains a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and L-alanine.
Reductive Amination: The key step in the synthesis is the reductive amination of 2-fluorobenzaldehyde with L-alanine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-fluorophenylacetone, while substitution reactions may produce various N-substituted derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-fluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropan-1-ol: Similar structure but lacks the fluorine atom.
(2S)-2-amino-3-(4-fluorophenyl)propan-1-ol: Similar structure with the fluorine atom in a different position.
(2S)-2-amino-3-(2-chlorophenyl)propan-1-ol: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S)-2-amino-3-(2-fluorophenyl)propan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its non-fluorinated or differently substituted analogs.
Biological Activity
(2S)-2-amino-3-(2-fluorophenyl)propan-1-ol, often referred to as a fluorinated amino alcohol, has garnered attention in recent years due to its potential biological activity and applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chiral center, an amino group, and a hydroxyl group, with a fluorinated phenyl ring. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Target Interactions : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, enhancing binding affinity and specificity. This interaction is crucial for modulating the activity of molecular targets involved in neurotransmission and other biochemical pathways.
- Enzyme Modulation : Research indicates that this compound may act as an inhibitor or modulator of specific enzymes, contributing to its potential therapeutic effects in various conditions.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 13.40 µM |
Candida albicans | 16.69 µM |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Neuropharmacological Effects
The compound's structural features make it a candidate for modulating neurotransmitter systems. Studies indicate that it may influence serotonin and dopamine pathways, potentially leading to applications in treating mood disorders.
Case Studies and Research Findings
- In Vivo Studies : In animal models, this compound demonstrated significant neuroprotective effects when administered during induced neuroinflammation. The results indicated a reduction in inflammatory markers and improved behavioral outcomes compared to control groups .
- Synthesis and Derivatives : Ongoing research focuses on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the fluorinated phenyl group have yielded compounds with improved potency against resistant strains of bacteria .
Applications in Drug Development
Given its promising biological profile, this compound is being investigated as a potential pharmaceutical intermediate. Its role as a chiral auxiliary in asymmetric synthesis further highlights its utility in developing complex drug molecules.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENTXMCVYZOPC-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CO)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.